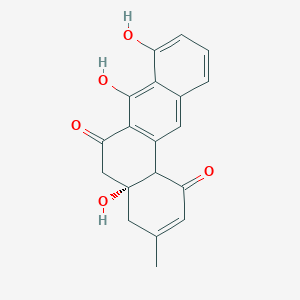

2,3-dehydro-UWM6

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H16O5 |

|---|---|

Molecular Weight |

324.3 g/mol |

IUPAC Name |

(4aR)-4a,7,8-trihydroxy-3-methyl-5,12b-dihydro-4H-benzo[a]anthracene-1,6-dione |

InChI |

InChI=1S/C19H16O5/c1-9-5-13(21)17-11-6-10-3-2-4-12(20)15(10)18(23)16(11)14(22)8-19(17,24)7-9/h2-6,17,20,23-24H,7-8H2,1H3/t17?,19-/m1/s1 |

InChI Key |

DAZPSZLIQWNPOM-WHCXFUJUSA-N |

Isomeric SMILES |

CC1=CC(=O)C2C3=C(C(=O)C[C@@]2(C1)O)C(=C4C(=C3)C=CC=C4O)O |

Canonical SMILES |

CC1=CC(=O)C2C3=C(C(=O)CC2(C1)O)C(=C4C(=C3)C=CC=C4O)O |

Synonyms |

prejadomycin |

Origin of Product |

United States |

Contextualization Within Angucycline Polyketide Biosynthesis

Angucyclines are a major family of aromatic polyketides produced by bacteria, particularly from the genus Streptomyces. asm.orgresearchgate.net Their biosynthesis begins with the assembly of a linear polyketide chain by a type II polyketide synthase (PKS) complex. asm.orgresearchgate.net This nascent chain undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic angular tetracyclic benz[a]anthracene framework. researchgate.net A key, stable intermediate in many of these pathways is the compound UWM6. asm.orgresearchgate.net

The formation of 2,3-dehydro-UWM6 occurs via the dehydration of UWM6. genome.jp This reaction, often catalyzed by FAD-dependent monooxygenases, introduces a crucial double bond at the C2-C3 position. asm.org This structural modification is a key branching point, directing the biosynthetic flux towards a variety of angucycline scaffolds.

Significance As a Key Intermediate in Diverse Angucycline Pathways

Precursor Relationship with UWM6

The immediate biosynthetic precursor to 2,3-dehydro-UWM6 is the angucycline intermediate UWM6. nih.govsciengine.com UWM6 is a key product generated from a linear polyketide chain, which is assembled by a type II polyketide synthase (PKS) complex. researchgate.netsciengine.com Following its assembly, the nascent polyketide chain undergoes a series of modifications, including ketoreduction and several cyclization events, to form the characteristic benz[a]anthracene skeleton of UWM6. nih.govresearchgate.net

The conversion of UWM6 to 2,3-dehydro-UWM6 is a crucial dehydration step that introduces a double bond between carbons 2 and 3 of the angucycline core. researchgate.netnih.gov This transformation is enzymatically controlled and sets the stage for subsequent oxidative modifications that define the final structure of atypical angucyclines. nih.govacs.org Both UWM6 and 2,3-dehydro-UWM6 have been identified as convertible intermediates in the biosynthesis of jadomycin A and B, confirming their direct precursor-product relationship. nih.govnih.gov In vivo and in vitro experiments have demonstrated that cell-free extracts containing specific tailoring enzymes can efficiently convert both UWM6 and 2,3-dehydro-UWM6 into downstream products like jadomycin A. nih.govresearchgate.net

Enzymatic Catalysis of C2=C3 Double Bond Formation

The formation of the C2=C3 double bond in 2,3-dehydro-UWM6 is catalyzed by a specific class of tailoring enzymes that perform a dehydration reaction, removing a hydroxyl group from C-3 and a hydrogen from C-2. nih.gov

The enzymes responsible for the 2,3-dehydration are primarily FAD-dependent monooxygenases. nih.gov These enzymes are frequently found in angucycline biosynthetic gene clusters and, despite being classified as monooxygenases, often possess a secondary dehydrase function. nih.govnih.gov This bifunctionality is a recurring theme in the modification of aromatic polyketides. nih.govnih.gov

JadF : In the jadomycin biosynthetic pathway, the FAD-dependent monooxygenase JadF is directly implicated in the 2,3-dehydration of UWM6. nih.gov Genetic inactivation of the jadF gene results in the accumulation of rabelomycin, a compound that retains a hydroxyl group at the C-3 position, strongly indicating that JadF's function includes catalyzing this specific dehydration step. nih.gov JadF contains conserved motifs for binding FAD and NAD(P)H, consistent with its classification. nih.gov

BalA8 : Within the balindolmycin biosynthetic gene cluster, the enzyme BalA8 is a FAD-dependent monooxygenase. researchgate.netresearchgate.net Based on its sequence homology to enzymes from the jadomycin and landomycin pathways, BalA8 is proposed to catalyze the 2,3-dehydration reaction to form the C2=C3 double bond in a 2,3-dehydro-UWM6 homologue. researchgate.netresearchgate.net

OvmOII : The oviedomycin (B1234142) biosynthetic pathway also involves a suite of oxygenases, including OvmOII. nih.gov While the precise, isolated function of OvmOII in 2,3-dehydration is less defined, it is part of a group of oxygenases (OvmOI, OvmOII, OvmOIII) required for the correct processing of early angucyclinone intermediates. nih.gov It is proposed that the "M series" of FAD-dependent monooxygenases, a group to which enzymes like OvmOII belong, generally catalyze the 2,3-dehydration reaction in angucycline biosynthesis. nih.gov

Table 1: FAD-Dependent Monooxygenases in 2,3-dehydro-UWM6 Formation

| Enzyme Name | Associated Pathway | Proposed Function | Evidence |

| JadF | Jadomycin | Catalyzes 2,3-dehydration of UWM6 | Inactivation of jadF leads to accumulation of 3-hydroxy rabelomycin. nih.gov |

| BalA8 | Balindolmycin | Catalyzes 2,3-dehydration | Homology to JadF and other angucycline monooxygenases. researchgate.netresearchgate.net |

| OvmOII | Oviedomycin | Part of an oxygenase complex processing early intermediates. nih.gov | Belongs to the "M series" of monooxygenases proposed to catalyze 2,3-dehydration. nih.gov |

The enzymatic dehydration of an alcohol to form an alkene is a fundamental biochemical reaction. libretexts.orgunacademy.com In the context of 2,3-dehydro-UWM6 formation, the enzyme catalyzes the elimination of a water molecule from the UWM6 substrate. The general mechanism for such reactions involves the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water). libretexts.orglibretexts.org Subsequently, a base, often a residue in the enzyme's active site or the conjugate base of the acid catalyst, abstracts a proton from the adjacent carbon, leading to the collapse of the intermediate and the formation of a double bond. libretexts.orglibretexts.org

Enzymes like JadF exhibit this dehydrase activity, which is not commonly associated with polyketide-modifying oxygenases. nih.govnih.gov This bifunctionality, where a single enzyme can catalyze both oxygenation and dehydration, appears to be a strategy employed in the biosynthesis of complex aromatic polyketides. nih.gov For instance, the enzyme JadH, while not responsible for the C2=C3 dehydration, is another example from the same pathway that acts as a bifunctional oxygenase/dehydrase at the 4a,12b-positions. nih.govbvsalud.org The enzymatic control of this reaction ensures that the dehydration occurs with high regioselectivity and stereochemical control, which is critical for the correct folding and subsequent modifications of the polyketide intermediate.

Genetic Loci and Biosynthetic Gene Clusters Encoding 2,3-dehydro-UWM6 Formation

The genetic blueprints for the enzymes that produce 2,3-dehydro-UWM6 are located within specific biosynthetic gene clusters (BGCs) in various Streptomyces species. These clusters contain the genes for the polyketide synthase as well as all the necessary tailoring enzymes.

Jadomycin BGC : The jad gene cluster from Streptomyces venezuelae ISP5230 is one of the most well-studied examples. nih.govresearchgate.net The accumulation of 2,3-dehydro-UWM6 was notably identified in a mutant strain where the jadH gene was disrupted. nih.govnih.gov This finding, coupled with other genetic and biochemical analyses, implicates the gene products JadF, JadG, and JadH in the post-PKS reactions that convert UWM6 through 2,3-dehydro-UWM6 to the final jadomycin aglycone. nih.govnih.govresearchgate.net The compound also acts as a signaling molecule, modulating the activity of the transcriptional regulator JadR*. nih.gov

Oviedomycin BGC : In Streptomyces antibioticus ATCC 11891, the ovm gene cluster directs the synthesis of oviedomycin. nih.gov Genetic manipulation of this cluster, specifically the deletion of oxygenase genes, led to the accumulation of intermediates including prejadomycin (2,3-dehydro-UWM6), confirming its role in this pathway. nih.gov

Gilvocarcin and Balindolmycin BGCs : Homologous genes are found in other atypical angucycline pathways. The gil cluster for gilvocarcin biosynthesis and the bal cluster for balindolmycin biosynthesis contain oxygenase genes (gilOIV, balA8) that are homologous to jadF and are predicted to perform the same crucial 2,3-dehydration step. researchgate.netacs.org

Table 2: Genetic Loci for 2,3-dehydro-UWM6 Biosynthesis

| Gene Cluster | Producing Organism | Key Genes Involved | Intermediate Status |

| jad | Streptomyces venezuelae | jadF (dehydration), jadG, jadH | Confirmed intermediate; accumulates in jadH mutant. nih.govnih.gov |

| ovm | Streptomyces antibioticus | ovm oxygenases (OvmOI, OvmOII, OvmOIII) | Confirmed intermediate; accumulates in oxygenase mutants. nih.gov |

| gil | Streptomyces griseoflavus | gilOIV, gilOI, gilOII | Confirmed intermediate. researchgate.netacs.org |

| bal | Streptomyces sp. 438-3 | balA8 (putative dehydratase) | Putative intermediate based on pathway homology. researchgate.net |

Enzymatic Transformations of 2,3 Dehydro Uwm6 into Downstream Angucyclines

Enzymological Characterization of 2,3-dehydro-UWM6 Modifying Enzymes

The conversion of 2,3-dehydro-UWM6 into various angucyclines is orchestrated by a suite of modifying enzymes, primarily belonging to the flavoprotein mono-oxygenase and short-chain dehydrogenase/reductase (SDR) families. nih.gov The functional characterization of these enzymes has revealed remarkable catalytic diversity and flexibility. nih.gov

Structural Insights into Flavoprotein Hydroxylases and SDRs

The enzymes that modify the 2,3-dehydro-UWM6 core are typically NADPH-dependent flavoprotein hydroxylases and SDRs. nih.gov While sharing significant sequence identity, these homologous enzymes from different angucycline pathways (such as pga, cab, urd, lan, and jad) catalyze distinct redox modifications. nih.gov This makes functional prediction based on amino acid sequence alone challenging. nih.gov

Catalytic Mechanisms of Bifunctional and Multifunctional Enzymes

A notable feature of the enzymes that modify 2,3-dehydro-UWM6 is the prevalence of bifunctional and multifunctional catalysis. These enzymes can catalyze multiple, often mechanistically distinct, reactions.

A prominent example is JadH, which has been identified as a bifunctional oxygenase/dehydrase. nih.gov It catalyzes not only the initial C-12 hydroxylation of 2,3-dehydro-UWM6 but also a subsequent C-4a/C-12b dehydration reaction to produce dehydrorabelomycin (B1670205). core.ac.uknih.gov This dehydrase activity was a novel finding for polyketide-modifying oxygenases. nih.gov Similarly, OvmOII in oviedomycin (B1234142) biosynthesis is proposed to act as a bifunctional oxygenase/dehydratase. nih.govebi.ac.uk

The catalytic cycle of these flavoprotein hydroxylases typically involves the transfer of electrons from NADPH to a flavin cofactor (FAD or FMN), which then activates molecular oxygen to perform the hydroxylation of the substrate. nih.govcore.ac.uk In the case of bifunctional enzymes like JadH, the same active site is thought to accommodate the substrate in different orientations to facilitate either hydroxylation or dehydration.

The SDRs involved in these pathways catalyze stereospecific reduction reactions, typically converting a keto group to a hydroxyl group, a crucial step in the formation of the final angucyclinone structure. nih.gov

Substrate Specificity and Enzyme Promiscuity

The enzymes acting on 2,3-dehydro-UWM6 and its derivatives exhibit a fascinating interplay between substrate specificity and promiscuity. While they are tailored to function within their native biosynthetic pathways, they often display a degree of flexibility, accepting and transforming alternative substrates.

The concept of "enzyme specificity" dictates that an enzyme typically binds to a specific substrate to catalyze a particular reaction. libretexts.orgbyjus.com This is governed by the unique chemical environment of the enzyme's active site, which is formed by a specific arrangement of amino acid residues. libretexts.org

However, studies on angucycline biosynthetic enzymes have revealed significant "catalytic flexibility" or "promiscuity". nih.gov For example, the hydroxylases PgaE, CabE, UrdE, and LanE can all be utilized to produce either gaudimycin C or 11-deoxylandomycinone from 2,3-dehydro-UWM6, depending on the specific SDR partner they are combined with. nih.govcore.ac.uk This demonstrates that the final product is not solely determined by the hydroxylase but by the synergistic action of the enzyme combination.

JadH also exhibits this context-dependent activity. While its native function leads to dehydrorabelomycin, under certain in vitro conditions and in the presence of specific SDRs like CabV, it can participate in the synthesis of gaudimycin C. nih.govcore.ac.uk This latent catalytic potential highlights the evolutionary adaptability of these biosynthetic enzymes. nih.gov

The initial interaction between an enzyme and its substrate is often described by the "induced fit" model, where the binding of the substrate causes a conformational change in the enzyme, leading to an optimal arrangement for catalysis. libretexts.org This dynamic interaction allows for a degree of promiscuity, as the enzyme can adapt to bind related, but not identical, substrates.

Identification of Key Residues for Substrate Binding and Catalysis

Identifying the specific amino acid residues that are crucial for substrate binding and catalysis is key to understanding the mechanistic basis for the diverse functions of these enzymes. While detailed site-directed mutagenesis studies specifically on the enzymes that modify 2,3-dehydro-UWM6 are not extensively reported in the provided context, general principles of enzyme function and studies on related enzymes provide valuable insights.

The active site of an enzyme contains a catalytic triad (B1167595) of amino acids that are essential for its function. wou.edu In the case of flavoprotein hydroxylases and SDRs, key residues within the active site are responsible for:

Substrate Recognition and Binding: Specific amino acids form a binding pocket that accommodates the substrate. The size, shape, and hydrophobicity of this pocket determine the enzyme's substrate specificity. libretexts.orgwou.edu

Positioning of the Substrate: The precise orientation of the substrate within the active site is critical for determining which position on the molecule is modified.

Catalysis: Residues with acidic, basic, or nucleophilic side chains directly participate in the chemical reaction, for example, by acting as proton donors or acceptors. wou.edu

Studies on other enzyme systems, such as cytochrome P450 monooxygenases and lactate (B86563) dehydrogenase, have shown that mutating key amino acid residues can significantly alter catalytic activity, substrate specificity, and even the type of reaction catalyzed. mdpi.comikiam.edu.ecnih.gov For instance, substituting amino acids in substrate recognition sites can modify the product profile of an enzyme. ikiam.edu.ecresearchgate.net These findings underscore the importance of specific residues in controlling enzyme function. Future research involving site-directed mutagenesis and structural analysis of the enzymes that transform 2,3-dehydro-UWM6 will be crucial for elucidating the precise roles of individual amino acid residues.

Regulatory Mechanisms Involving 2,3 Dehydro Uwm6 in Microbial Systems

Autoregulation of Biosynthetic Pathways

The biosynthesis of jadomycin (B1254412) in Streptomyces venezuelae is a tightly controlled process, and 2,3-dehydro-UWM6 plays a crucial feed-forward regulatory role. nih.gov This autoregulation ensures the efficient production of the final antibiotic by coordinating the expression of necessary genes in response to the accumulation of early pathway intermediates.

Interaction with Transcriptional Regulators (e.g., TetR Family Regulator JadR*)

A key player in the autoregulation of jadomycin biosynthesis is the TetR family transcriptional regulator, JadR. nih.govoup.com JadR functions as a repressor, controlling the expression of several genes within the jadomycin biosynthetic gene cluster. nih.gov Research has shown that JadR* negatively regulates its own biosynthesis and the production of jadomycin by binding to the promoter regions of multiple genes, including jadY, jadR1, jadI, and jadE. nih.govnih.gov

The repressive action of JadR* is modulated by direct interaction with early jadomycin intermediates, including 2,3-dehydro-UWM6 (DHU) and dehydrorabelomycin (B1670205) (DHR). nih.govoup.com When these intermediates accumulate, they act as ligands, binding to JadR* and causing a conformational change that reduces its DNA-binding affinity. nih.gov This interaction relieves the repression on its target genes, a critical step in the feed-forward regulation of the pathway. nih.gov While both DHU and DHR can modulate the DNA-binding activity of JadR, studies have indicated that DHR exhibits the strongest dissociation effects and the highest binding affinity for JadR. nih.govnih.gov

Modulation of Gene Expression for Cofactor Supply (e.g., jadY)

One of the most significant consequences of the interaction between 2,3-dehydro-UWM6 and JadR* is the modulation of gene expression for cofactor supply, specifically through the regulation of the jadY gene. nih.govnih.gov The jadY gene encodes a flavin reductase, which is responsible for supplying the reduced flavin cofactors (FMNH₂/FADH₂) required by the oxygenase JadG. nih.govnih.govresearchgate.net JadG catalyzes a crucial step in the jadomycin pathway: the conversion of dehydrorabelomycin (DHR) to jadomycin A. nih.govnih.gov

By binding to JadR* and causing its dissociation from the jadY promoter, 2,3-dehydro-UWM6 and DHR induce the expression of jadY. nih.govnih.gov This feed-forward mechanism ensures a timely and adequate supply of the necessary cofactors for the JadG-catalyzed reaction, preventing a metabolic bottleneck and avoiding the unnecessary consumption of NAD(P)H. nih.govresearchgate.net In vivo studies have confirmed that only DHU and DHR are capable of inducing the expression of jadY and jadR*. nih.govnih.gov

| Regulatory Component | Function/Role | Interacting Molecule(s) | Effect of Interaction |

| 2,3-dehydro-UWM6 (DHU) | Early biosynthetic intermediate; signaling molecule. | JadR | Induces dissociation of JadR from target promoters. |

| JadR* | TetR family transcriptional repressor. | 2,3-dehydro-UWM6, DHR | Ligand binding reduces DNA-binding affinity. |

| jadY | Gene encoding a flavin reductase. | - | Expression is de-repressed, leading to cofactor supply. |

| JadG | Oxygenase in the jadomycin pathway. | Dehydrorabelomycin (DHR), FMNH₂/FADH₂ | Catalyzes the conversion of DHR to jadomycin A. |

Inter-Pathway and Interspecies Signaling Roles

Beyond its role in autoregulation, there is emerging evidence that angucycline intermediates like 2,3-dehydro-UWM6 can participate in a broader network of chemical communication that influences the physiology of other Streptomyces species.

Modulation of Morphological Differentiation and Secondary Metabolite Production in Streptomyces coelicolor**

Subinhibitory concentrations of antibiotics and their intermediates can act as signaling molecules that modulate developmental processes and antibiotic production in other bacteria. mdpi.com The angucycline antibiotic jadomycin B (JdB), a downstream product of the pathway involving 2,3-dehydro-UWM6, has been shown to induce complex survival responses in Streptomyces coelicolor. nih.gov This includes the modulation of morphological differentiation and the production of its own endogenous antibiotics, such as undecylprodigiosin (B1683453) (Red). nih.gov Given that 2,3-dehydro-UWM6 is a key intermediate in the same pathway and also acts as a signaling molecule, it is implicated in these cross-species interactions.

Implications for Streptomycete Quorum Sensing and Communication

The interaction of 2,3-dehydro-UWM6 with a pseudo-GBL receptor like ScbR2 firmly places it within the broader context of quorum sensing and intercellular communication in Streptomyces. Quorum sensing allows bacteria to coordinate gene expression in response to population density, often mediated by small, diffusible signaling molecules. rug.nljlabphy.org While classic quorum sensing in Streptomyces involves GBLs, the discovery that pseudo-GBL receptors respond to antibiotics and their intermediates reveals a more complex and layered communication system. nih.govoup.com

Chemoenzymatic and Synthetic Biology Approaches Utilizing 2,3 Dehydro Uwm6

Heterologous Production of 2,3-dehydro-UWM6

The production of 2,3-dehydro-UWM6 and its precursor UWM6 in a non-native, or heterologous, host is a cornerstone of synthetic biology approaches to generating novel angucyclines. This strategy involves transferring the essential biosynthetic genes from a natural producer into a more genetically tractable and higher-yielding host organism, such as Streptomyces lividans. nih.govacs.org

The core scaffold of UWM6 is assembled by a type II PKS system. acs.org Heterologous expression of the minimal PKS genes (jadA, jadB, jadC), along with specific ketoreductase (jadE) and cyclase genes (jadD, jadI) from the jadomycin (B1254412) biosynthetic gene cluster of Streptomyces venezuelae, has successfully yielded UWM6 in S. lividans. acs.orgnih.gov The gene jadI has been shown to be essential for the final cyclization event that forms the characteristic angular fourth ring of the angucyclinone structure. acs.org

The compound 2,3-dehydro-UWM6 was specifically identified as a novel metabolite from a mutant strain of Streptomyces venezuelae ISP5230 in which the jadH gene, encoding an oxygenase, was disrupted. nih.gov This indicates that in the wild-type pathway, UWM6 is typically further processed by the JadH enzyme, and its inactivation leads to the accumulation of alternative shunt products, including 2,3-dehydro-UWM6.

| Gene Product | Enzyme Class | Proposed Function in UWM6 Biosynthesis | Source Organism |

|---|---|---|---|

| JadA, JadB, JadC | Polyketide Synthase (PKS) | Assemble the linear decaketide backbone from acetyl-CoA and malonyl-CoA. acs.orgasm.org | Streptomyces venezuelae |

| JadE | Ketoreductase | Reduces a specific keto group during the polyketide chain assembly. acs.orgacs.org | Streptomyces venezuelae |

| JadD, JadI | Cyclase/Aromatase | Catalyze the stepwise cyclization and aromatization of the polyketide chain to form the tetracyclic angucyclinone structure. acs.orgnih.gov | Streptomyces venezuelae |

Bioconversion Strategies for Novel Angucycline Derivatives

Bioconversion, or biocatalysis, utilizes isolated enzymes or whole microbial cells to perform specific chemical transformations on a substrate. Both 2,3-dehydro-UWM6 and UWM6 are excellent substrates for bioconversion, allowing them to be transformed into more complex and biologically active angucyclines like jadomycin. nih.gov

Studies have demonstrated that a jadA mutant of S. venezuelae, which is blocked in the initial PKS steps but retains the downstream tailoring enzymes, can efficiently convert exogenously supplied 2,3-dehydro-UWM6 into jadomycin A and jadomycin B. nih.gov This whole-cell bioconversion approach leverages the native enzymatic machinery of the cell to perform multiple complex reactions.

Furthermore, in vivo and in vitro bioconversion experiments have confirmed the roles of specific tailoring enzymes. A heterologous S. lividans strain engineered to express the oxygenases JadF, JadG, and JadH successfully converted UWM6 and 2,3-dehydro-UWM6 into jadomycin A. Notably, the conversion of 2,3-dehydro-UWM6 was found to be significantly more rapid and efficient than that of UWM6, suggesting it may be a more direct intermediate in this engineered pathway. nih.gov

| Biocatalyst | Substrate(s) | Key Enzymes Involved | Product(s) | Key Finding |

|---|---|---|---|---|

| S. venezuelae CH56 (jadA mutant) | 2,3-dehydro-UWM6, UWM6 | Native jadomycin tailoring enzymes (e.g., JadF, JadG, JadH) | Jadomycin A, Jadomycin B | Demonstrates whole-cell biocatalytic potential for producing complex angucyclines. nih.gov |

| S. lividans expressing jadFGH | 2,3-dehydro-UWM6, UWM6 | JadF, JadG, JadH (Oxygenases) | Jadomycin A | 2,3-dehydro-UWM6 is a more efficiently converted substrate than UWM6 in this system. nih.gov |

| Cell-free extracts of S. lividans expressing jadFGH | 2,3-dehydro-UWM6, UWM6 | JadF, JadG, JadH (Oxygenases) | Jadomycin A, Dehydrorabelomycin (B1670205) | Confirms the catalytic function of JadFGH enzymes in vitro. nih.gov |

Pathway Engineering for Diversified Metabolite Generation

Pathway engineering is a powerful synthetic biology strategy that involves modifying an organism's metabolic pathways to produce novel compounds. The UWM6 scaffold is a crucial branching point in angucycline biosynthesis, and the introduction of tailoring enzymes from different pathways can create a wide array of new structures. acs.orgnih.gov The chemical diversity of angucyclines is largely generated by the combinatorial action of tailoring enzymes such as oxygenases, reductases, methyltransferases, and glycosyltransferases. acs.org

Engineering efforts focus on the controlled expression of these tailoring enzymes in a host organism that produces a core scaffold like UWM6. For instance:

Hydroxylation and Ketoreduction: In the landomycin pathway, the flavoprotein monooxygenase LanE and the short-chain alcohol dehydrogenase/reductase (SDR) LanV catalyze hydroxylation and ketoreduction steps, respectively, to yield products like 11-deoxylandomycinone. acs.org In contrast, enzymes from the gaudimycin pathway, such as PgaE and PgaMred, perform similar reactions but with different stereospecificity, leading to a structurally distinct product. acs.org

Ring Cleavage: Atypical angucyclines are formed through C-C bond cleavage of the polyaromatic aglycone. acs.org Enzymes such as JadG are responsible for the unique B-ring opening that is a hallmark of the jadomycin family. acs.orgnih.gov The generation of 2,3-dehydro-UWM6 in a jadH mutant is a direct result of pathway engineering via gene knockout, which blocked the normal metabolic flux and shunted the intermediate into a different chemical fate. nih.gov

By creating enzyme libraries and combining them in different permutations within a UWM6-producing host, it is possible to generate a vast number of novel angucycline derivatives for screening and development.

Advanced Methodologies in 2,3 Dehydro Uwm6 Research

In vitro Reconstitution and Enzymatic Assay Development

In vitro reconstitution of biosynthetic pathways and the development of specific enzymatic assays are foundational techniques for dissecting the function of enzymes involved in modifying 2,3-dehydro-UWM6. This approach allows researchers to study individual reaction steps in a controlled environment, free from the complexity of the cellular milieu.

A significant breakthrough was the use of cell-free extracts from a heterologous host, Streptomyces lividans, which expressed the jadomycin (B1254412) oxygenase genes (jadF, jadG, and jadH). These extracts successfully converted 2,3-dehydro-UWM6 into jadomycin A, directly implicating these three enzymes in the post-polyketide synthase modifications. nih.govresearchgate.net

Further detailed enzymatic assays have been developed to characterize the specific roles of these tailoring enzymes. For instance, the FAD-dependent monooxygenase JadH was purified and its activity tested against 2,3-dehydro-UWM6. The assay demonstrated that JadH possesses a remarkable bifunctional activity, catalyzing both a C-12 monooxygenation and a 4a,12b-dehydration to produce dehydrorabelomycin (B1670205). nih.govnih.govnih.gov Similarly, in vitro assays were crucial in characterizing PgaE, a flavoenzyme from the gaudimycin pathway, which utilizes 2,3-dehydro-UWM6 as a substrate to perform two sequential hydroxylations at the C-12 and C-12b positions. researchgate.netresearchgate.net

Comparative in vitro studies have been particularly insightful. By incubating 2,3-dehydro-UWM6 with various combinations of homologous oxygenases (PgaE, CabE, UrdE, LanE, JadH) and reductases (CabV, LanV) from different angucycline pathways, researchers demonstrated how enzyme combinations dictate the final product. These assays showed that while most hydroxylases could perform the initial C-12 hydroxylation, the subsequent reaction and final output—be it gaudimycin C, 11-deoxylandomycinone, or dehydrorabelomycin—was determined by the specific activities of the partner enzymes present. nih.govcore.ac.uk The progress of these reactions is often monitored by measuring the consumption of cofactors like NADPH via UV spectrophotometry or by analyzing the products using HPLC and LC-MS. core.ac.ukacs.org

| Enzyme(s) | Source Pathway | Substrate | Key Product(s) | Reference |

|---|---|---|---|---|

| JadH | Jadomycin | 2,3-dehydro-UWM6 | Dehydrorabelomycin | nih.govnih.gov |

| PgaE and CabV | Gaudimycin | 2,3-dehydro-UWM6 | Gaudimycin C | researchgate.net |

| LanE and LanV | Landomycin | 2,3-dehydro-UWM6 | 11-deoxylandomycinone | nih.gov |

| JadF, JadG, JadH (Cell-free extract) | Jadomycin | 2,3-dehydro-UWM6 | Jadomycin A | nih.govresearchgate.net |

Genetic Manipulation and Mutagenesis for Pathway Elucidation

Genetic manipulation, particularly gene knockout and heterologous expression, is a powerful tool for elucidating biosynthetic pathways by identifying the roles of specific genes. The very discovery of 2,3-dehydro-UWM6 was the result of such a strategy; it was first identified as the major metabolite accumulating in a mutant of Streptomyces venezuelae where the jadH gene had been disrupted. nih.govresearchgate.net This immediately pinpointed JadH as the enzyme responsible for the next step in the pathway.

Similar gene inactivation experiments in other angucycline pathways have reinforced the role of 2,3-dehydro-UWM6 as a common intermediate. For example, inactivation of gilOI, the jadH homolog in the gilvocarcin producer, also led to the accumulation of 2,3-dehydro-UWM6 (referred to as prejadomycin in this context). nih.gov Likewise, a mutant with a deleted smcA7h gene, a homolog from another pathway, was also found to accumulate 2,3-dehydro-UWM6. uni-saarland.de

Bioconversion experiments using genetically modified strains are also critical. A jadA (ketosynthase α) mutant of S. venezuelae, unable to produce early intermediates, was instrumental in confirming the role of 2,3-dehydro-UWM6. When this mutant was fed with externally supplied 2,3-dehydro-UWM6, it efficiently converted the compound into the final products, jadomycin A and B, proving it is a true on-pathway intermediate. nih.gov

Beyond gene deletion, site-directed mutagenesis allows for fine-scale dissection of enzyme function. To understand the bifunctional nature of JadH, researchers used a structural model to predict key amino acid residues in its active site. Subsequent mutagenesis of these nine residues and in vitro testing of the mutant enzymes confirmed their importance; each mutation severely diminished the enzyme's ability to convert 2,3-dehydro-UWM6, thereby identifying residues critical for substrate binding and catalysis. nih.govresearchgate.net This combination of genetic engineering and biochemical analysis is essential for building a complete picture of the biosynthetic process.

| Organism | Gene Manipulated | Method | Key Finding | Reference |

|---|---|---|---|---|

| S. venezuelae | jadH | Gene Disruption | Accumulation of 2,3-dehydro-UWM6, identifying it as an intermediate. | nih.govresearchgate.net |

| Gilvocarcin Producer | gilOI | Gene Inactivation | Accumulation of prejadomycin (2,3-dehydro-UWM6). | nih.gov |

| S. venezuelae | jadA | Gene Deletion | Strain converted exogenous 2,3-dehydro-UWM6 to jadomycins. | nih.gov |

| S. lividans | jadFGH | Heterologous Expression | Confirmed the enzymes' role in converting intermediates to jadomycin A. | nih.govresearchgate.net |

| N/A (Recombinant Protein) | jadH | Site-Directed Mutagenesis | Identified 9 key active site residues for substrate binding/catalysis. | nih.govresearchgate.net |

Structural Biology Approaches for Enzyme-Ligand Interactions

Understanding the precise interactions between biosynthetic enzymes and their substrates, such as 2,3-dehydro-UWM6, at an atomic level is crucial for explaining their catalytic mechanisms and specificity. Structural biology techniques, primarily X-ray crystallography, provide this detailed insight. While a crystal structure of an enzyme in a direct complex with 2,3-dehydro-UWM6 has not been reported, studies on homologous enzymes provide a clear framework for this analysis.

Research on angucycline oxygenases, the class of enzymes that modify 2,3-dehydro-UWM6, has yielded important structural information. For example, the crystal structures of AlpJ and PenE, which are C-C bond cleaving oxygenases that act on the downstream intermediate dehydrorabelomycin, have been solved. acs.orgresearchgate.netresearchgate.netacs.orgfigshare.com These structures reveal that the enzymes possess two distinct domains, each with a hydrophobic substrate-binding pocket, and that residues at the interface of these domains are vital for activity. acs.orgresearchgate.netacs.org

Similarly, the high-resolution (1.1 Å) crystal structure of LugOII, a promiscuous ketoreductase from the lugdunomycin pathway, was solved in complex with its substrates. acs.org Although LugOII acts on later-stage intermediates, the study provides a blueprint for how such analyses are conducted. It revealed a canonical Rossman fold for NADPH binding and showed significant conformational changes in an active site loop upon substrate capture. acs.org This type of analysis allows researchers to visualize the active site, identify the catalytic triad (B1167595) of residues (e.g., Ser, Tyr, Lys), and understand the molecular basis of substrate specificity and promiscuity. acs.orgacs.org These structural insights are invaluable for guiding site-directed mutagenesis experiments to verify the function of key residues.

Metabolomic Profiling for Pathway Intermediate Analysis

Metabolomic profiling is a cornerstone of modern natural product research, enabling the comprehensive analysis of all small-molecule metabolites within a biological system. This methodology has been indispensable in the study of the 2,3-dehydro-UWM6 pathway. The initial identification of 2,3-dehydro-UWM6 was a direct result of comparing the metabolite profile of the wild-type S. venezuelae with that of the jadH deletion mutant. nih.govnih.gov

The standard workflow involves culturing the wild-type and mutant strains under specific conditions (e.g., ethanol (B145695) shock to induce jadomycin production), followed by solvent extraction of the metabolome. mdpi.comnih.gov The crude extracts are then subjected to analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). uni-saarland.demdpi.com This allows for the separation, detection, and identification of individual compounds based on their retention time, UV-visible absorbance spectra, and mass-to-charge ratio.

By comparing the metabolic fingerprints, researchers can pinpoint compounds that are absent in the wild-type but accumulate in a mutant, identifying them as blocked pathway intermediates. This comparative approach has been applied systematically to various mutants in the jadomycin, gilvocarcin, and oviedomycin (B1234142) pathways to piece together the complex biosynthetic network and confirm the status of compounds like 2,3-dehydro-UWM6 as key convertible intermediates. nih.govnih.govnih.gov Furthermore, metabolomic analyses have revealed that intermediates like 2,3-dehydro-UWM6 (DHU) and dehydrorabelomycin (DHR) can also function as signaling molecules, acting as ligands for regulatory proteins (e.g., JadR*) in complex feed-forward and feedback loops that control the expression of biosynthetic genes. mdpi.comoup.comamazonaws.comfrontiersin.orgasm.org

Computational Approaches in Enzyme Mechanism Elucidation

Computational modeling has become an integral part of studying enzyme mechanisms, providing insights that are often difficult to obtain through experimental methods alone. catalysis.blogcuni.cznih.gov In the context of 2,3-dehydro-UWM6, computational approaches have been primarily used to generate hypotheses and guide experimental design.

A key application is homology modeling. Before a crystal structure is available, a reliable 3D model of a target enzyme can be built based on the known structures of related proteins (homologs). This was precisely the approach used to investigate JadH. nih.govresearchgate.net A structural model of JadH was created, and this model was used to predict which amino acid residues were located in the putative active site and in proximity to the substrate. nih.gov This prediction guided the subsequent site-directed mutagenesis experiments that successfully identified residues essential for catalysis. researchgate.net

Molecular docking is another powerful computational tool used to predict how a ligand, such as 2,3-dehydro-UWM6, binds to its enzyme. researchgate.netscirp.org Docking algorithms explore possible binding poses of the ligand in the enzyme's active site and score them based on energetic favorability. scirp.org This can reveal plausible binding orientations and highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the substrate and specific amino acid residues. For instance, molecular docking of the downstream intermediate dehydrorabelomycin into a model of the oxygenase AlpJ suggested the presence of two putative active sites, a hypothesis later supported by mutagenesis. nih.gov While not explicitly detailed for 2,3-dehydro-UWM6 itself in the available literature, this methodology is crucial for forming hypotheses about how the substrate orients itself to allow for the specific chemical transformations catalyzed by enzymes like JadH or PgaE. plos.org

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 2,3-dehydro-UWM6

2,3-dehydro-UWM6 is a pivotal intermediate in the biosynthesis of numerous angucycline antibiotics. It is derived from the common precursor UWM6 through a dehydration reaction. researchgate.netnih.gov This compound stands at a crucial metabolic branch point, leading to the production of a wide array of structurally diverse angucyclines through the action of various tailoring enzymes. researchgate.netacs.org

The conversion of 2,3-dehydro-UWM6 is a key step in the biosynthesis of jadomycins, a unique family of nitrogen-containing angucyclines. researchgate.netnih.gov In Streptomyces venezuelae, the oxygenases JadF, JadG, and JadH are implicated in the transformation of UWM6 and 2,3-dehydro-UWM6 into jadomycin (B1254412) aglycones. nih.govresearchgate.net Specifically, 2,3-dehydro-UWM6 is a more direct precursor to jadomycin A than UWM6. nih.gov The enzyme JadH has been identified as a bifunctional oxygenase/dehydrase that can convert 2,3-dehydro-UWM6 to dehydrorabelomycin (B1670205). nih.govresearchgate.net

Furthermore, 2,3-dehydro-UWM6 serves as a substrate for enzymes in other angucycline pathways. For instance, the flavoenzyme PgaE from the gaudimycin biosynthetic pathway utilizes 2,3-dehydro-UWM6 to catalyze sequential C-12 and C-12b hydroxylations, ultimately leading to gaudimycin C. dp.techcore.ac.uk This highlights the role of 2,3-dehydro-UWM6 as a versatile precursor that can be shuttled into different biosynthetic routes depending on the enzymatic machinery present in the producing organism.

The regulatory networks governing the flux of intermediates through the 2,3-dehydro-UWM6 branch point are also beginning to be understood. In jadomycin biosynthesis, the TetR family regulator JadR* can be modulated by early intermediates, including 2,3-dehydro-UWM6 (DHU) and dehydrorabelomycin (DHR). nih.govnih.gov This interaction releases the repression of the jadY gene, which is responsible for supplying cofactors for subsequent enzymatic steps. nih.gov This feed-forward mechanism ensures the timely production of necessary components for the downstream conversion of these intermediates. nih.gov

Identification of Unexplored Enzymatic Transformations

While significant progress has been made in understanding the fate of 2,3-dehydro-UWM6, several enzymatic transformations remain to be fully characterized. The precise mechanisms and substrate specificities of many tailoring enzymes that act on the angucycline core are still under investigation.

One area of active research is the elucidation of ring-cleavage reactions that lead to atypical angucyclines. While the B-ring cleavage has been studied, the enzymes and mechanisms responsible for C-ring cleavage are less understood. knaw.nl Recent work on lugdunomycin biosynthesis has begun to unravel the functions of the oxygenases involved in this process. knaw.nl Understanding how these enzymes recognize and modify the angucycline scaffold, potentially including derivatives of 2,3-dehydro-UWM6, could reveal novel catalytic activities.

The promiscuity of some angucycline tailoring enzymes presents another avenue for exploration. acs.org Enzymes like the reductase LugOII have been shown to catalyze multiple reactions, including an unprecedented C1 ketoreduction. acs.org Investigating the full catalytic potential of such enzymes, and others that may act on 2,3-dehydro-UWM6 or its downstream products, could uncover new enzymatic capabilities. This includes exploring the potential for multifunctional oxygenases that may catalyze more than just the expected hydroxylations or dehydrations. nih.gov

Further research is also needed to identify and characterize the enzymes responsible for the diverse glycosylation patterns observed in angucyclines. While some glycosyltransferases have been studied, the full range of their activities and the timing of glycosylation relative to other tailoring steps are not completely understood. usu.edu

| Enzyme | Organism | Substrate(s) | Product(s) | Function |

| JadH | Streptomyces venezuelae | 2,3-dehydro-UWM6, UWM6 | Dehydrorabelomycin, Rabelomycin, Jadomycin A | Bifunctional oxygenase/dehydrase nih.govresearchgate.net |

| PgaE | Streptomyces sp. PGA64 | 2,3-dehydro-UWM6 | Gaudimycin C (with CabV) | Flavoenzyme hydroxylase dp.techcore.ac.uk |

| JadF, JadG, JadH | Streptomyces venezuelae | UWM6, 2,3-dehydro-UWM6 | Jadomycin aglycone | Post-PKS modification nih.govresearchgate.net |

| LugOII | Streptomyces sp. QL37 | 8-O-methyltetrangomycin, SM 196 A | 1-deoxy-1-hydroxy-8-O-methylrabelomycin, SM 196 B | Promiscuous C1 and C6 ketoreductase acs.org |

Perspectives on Deeper Dissection of Regulatory Networks

The regulation of angucycline biosynthesis is a complex interplay of cluster-situated regulators (CSRs), global regulators, and signaling molecules. oup.comnih.gov A deeper understanding of these networks is crucial for optimizing the production of desired compounds and for activating silent biosynthetic gene clusters. universiteitleiden.nl

Future research should focus on identifying all the regulatory elements within angucycline biosynthetic gene clusters and elucidating their hierarchical and interconnected relationships. This includes characterizing the roles of "pseudo" gamma-butyrolactone (B3396035) (GBL) receptors, such as ScbR2, which have been shown to respond to angucyclines like jadomycin B and regulate distant gene clusters. nih.gov

Investigating the cross-talk between different regulatory pathways is another important frontier. nih.gov It is becoming evident that the biosynthesis of one antibiotic can be influenced by the presence of another, often through shared regulatory proteins. oup.com Understanding these interactions could provide strategies for manipulating antibiotic production in a targeted manner.

Furthermore, the influence of environmental cues and nutritional conditions on regulatory networks deserves more attention. nih.gov Factors such as cell density, phosphate (B84403) levels, and the availability of specific nutrients can significantly impact the expression of biosynthetic genes. nih.gov Elucidating the molecular mechanisms by which these signals are integrated into the regulatory circuitry will be key to controlling angucycline production.

| Regulator | Organism | Target(s) | Effector(s) | Regulatory Role |

| JadR * | Streptomyces venezuelae | jadY, jadR1, jadI, jadE | 2,3-dehydro-UWM6 (DHU), Dehydrorabelomycin (DHR) | Negative regulator of jadomycin biosynthesis, feed-forward regulation of cofactor supply nih.gov |

| ScbR2 | Streptomyces coelicolor | redD, adpA | Jadomycin B | "Pseudo" GBL receptor, regulates undecylprodigiosin (B1683453) (Red) production and morphological differentiation nih.gov |

| PhoRP | Wild Streptomyces isolate WAC07094 | sqnR | Phosphate levels | Represses expression of the cluster-situated regulator SqnR at high cell density nih.gov |

| GlnR, AfsQ1 | Wild Streptomyces isolate WAC07094 | Lsr2, PhoP repression | Nitrogen levels | Relieve repression of saquayamycin (B1681451) production nih.gov |

Potential for Bioengineering and Rational Diversification of Angucycline Scaffolds

The growing knowledge of angucycline biosynthesis, including the role of intermediates like 2,3-dehydro-UWM6, opens up exciting possibilities for bioengineering and the rational diversification of these scaffolds. nih.gov Combinatorial biosynthesis, which involves the mixing and matching of genes from different pathways, has already shown promise in generating novel angucyclinones. researchgate.net

One promising strategy is the heterologous expression of tailoring enzymes in engineered host strains that accumulate specific intermediates. For example, expressing different oxygenases, reductases, or glycosyltransferases in a strain that produces 2,3-dehydro-UWM6 could lead to the creation of a library of new angucycline derivatives. researchgate.net The promiscuity of many of these enzymes could be harnessed to generate a wide range of novel structures. acs.org

Genetic engineering of the regulatory networks also presents a powerful tool for enhancing the production of desired compounds or for activating cryptic gene clusters. universiteitleiden.nl Overexpression of activators or deletion of repressors can lead to significant increases in antibiotic yields. nih.gov Furthermore, understanding the signaling molecules that control these pathways could allow for their induction through the addition of specific elicitors.

The ultimate goal of these bioengineering efforts is to create novel angucycline analogs with improved therapeutic properties, such as enhanced efficacy or reduced toxicity. nih.gov By combining knowledge of enzymatic mechanisms, regulatory networks, and synthetic biology tools, it will be possible to rationally design and produce new-to-nature angucyclines with tailored biological activities.

Q & A

Q. How to design a study investigating the compound’s role in secondary metabolite biosynthesis?

- Methodological Answer : Use RNA-seq to profile gene expression in producing organisms under stress conditions. Correlate with LC-HRMS metabolomics to track intermediate accumulation. Validate via gene knockout/complementation experiments .

Ethical & Reporting Standards

Q. What ethical guidelines apply when publishing spectral data for 2,3-dehydro-UWM6?

Q. How to address discrepancies between in silico predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.